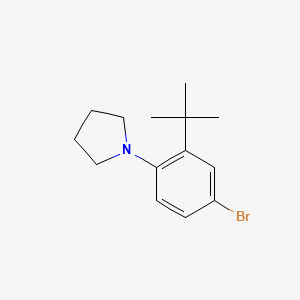

1-(4-Bromo-2-tert-butylphenyl)pyrrolidine

カタログ番号:

B8795409

CAS番号:

850012-53-2

分子量:

282.22 g/mol

InChIキー:

IBGFIMUGUVAACQ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

概要

説明

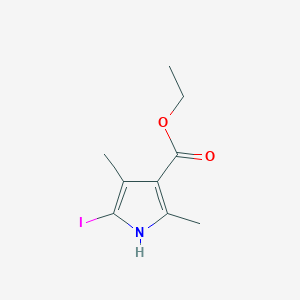

1-(4-Bromo-2-tert-butylphenyl)pyrrolidine is a chemical compound with the molecular formula C14H20BrN . It has a molecular weight of 282.219 . The compound is achiral, meaning it does not exhibit chirality .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a brominated tert-butylphenyl group . The InChIKey for the compound is IBGFIMUGUVAACQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 340.1±35.0 °C and a predicted density of 1.244±0.06 g/cm3 . Its pKa is predicted to be 5.44±0.40 .特性

CAS番号 |

850012-53-2 |

|---|---|

分子式 |

C14H20BrN |

分子量 |

282.22 g/mol |

IUPAC名 |

1-(4-bromo-2-tert-butylphenyl)pyrrolidine |

InChI |

InChI=1S/C14H20BrN/c1-14(2,3)12-10-11(15)6-7-13(12)16-8-4-5-9-16/h6-7,10H,4-5,8-9H2,1-3H3 |

InChIキー |

IBGFIMUGUVAACQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)N2CCCC2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

5.7 g (0.14 mol) of sodium hydride are suspended in 200 mL of tetrahydrofuran. 10 g (44 mmol) of 4-bromo-2-tert-butylaniline are added, along with 200 mL of dimethyl sulfoxide, added slowly. The mixture turns blue and, after 30 minutes, 13 mL (0.14 mol) of 1,4-dibromobutane are added and the reaction medium is stirred at room temperature for 13 hours. The reaction medium is then poured into saturated ammonium chloride solution and extracted with ethyl acetate, and the organic phase is then washed twice with water, dried and then concentrated to dryness. The residue is purified by chromatography on silica gel (eluent: 90/10 heptane/ethyl acetate). 6.4 g of 1-(4-bromo-2-tert-butylphenyl)pyrrolidine are obtained (yield=52%) in the form of a thick yellow oil.

Yield

52%

Synthesis routes and methods III

Procedure details

In a manner analogous to example 1 b, the process is carried out by a reaction of 10 g (44 mmol) of 4-bromo-2-tert-butylphenylamine with 3.8 g (96 mmol) of 60% sodium hydride and with 3.4 ml (96 mmol) of 1,4-dibromobutane. 7.6 g of 1-(4-bromo-2-tert-butylphenyl)-pyrrolidine are obtained in the form of an oil (yield=61%).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Bromo-9-fluoro-3-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8795357.png)

![Decahydropyrrolo[3,4-b]pyrrolizin-6-ol](/img/structure/B8795365.png)

![7-(Piperazin-1-yl)furo[2,3-c]pyridine](/img/structure/B8795385.png)